4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15BrFNO |
|---|---|
Molecular Weight |
288.16 g/mol |
IUPAC Name |
4-[(2-bromo-4-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15BrFNO/c13-11-7-10(14)2-1-9(11)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2 |
InChI Key |
GVCRAQREWBCVFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=C(C=C(C=C2)F)Br)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Transformations of 4 2 Bromo 4 Fluorobenzyl Piperidin 4 Ol
Precursor Synthesis and Derivatization Strategies
The efficient synthesis of 4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol is contingent upon the availability of its key precursors: a suitable piperidine (B6355638) synthon and the 2-bromo-4-fluorobenzyl moiety.
The piperidine core is typically derived from a protected form of piperidin-4-one. The nitrogen atom of the piperidine ring is often protected to prevent side reactions during the introduction of the benzyl (B1604629) group. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyl (Bn), which can be removed under specific conditions post-synthesis. Piperidin-4-ones themselves are valuable building blocks in medicinal chemistry and can be synthesized through various established methods.
The synthesis of the 2-bromo-4-fluorobenzyl fragment can be approached from several starting materials. A common precursor is 2-bromo-4-fluorotoluene, which can be converted to the corresponding benzyl bromide through a radical bromination reaction. This transformation is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. prepchem.com
| Starting Material | Reagents | Product | Notes |
| 2-Bromo-4-fluorotoluene | N-bromosuccinimide, Benzoyl Peroxide | 2-Bromo-4-fluorobenzyl bromide | Radical bromination of the benzylic position. prepchem.com |
| 4-Fluorobenzaldehyde (B137897) | Brominating agent (e.g., N-bromosuccinimide) in acid | 2-Bromo-4-fluorobenzaldehyde (B1271550) | Electrophilic aromatic substitution. google.comguidechem.com |
Alternatively, 2-bromo-4-fluorobenzaldehyde serves as another key precursor. google.comguidechem.com This aldehyde can be prepared from 4-fluorobenzaldehyde via electrophilic aromatic substitution. The aldehyde can then be reduced to the corresponding benzyl alcohol, which is subsequently converted to 2-bromo-4-fluorobenzyl bromide.
Derivatization strategies for this compound primarily involve the piperidine nitrogen. Once the benzyl group is installed and any N-protecting group is removed, the secondary amine is available for a wide range of functionalization reactions, including alkylation, acylation, and reductive amination. scispace.comnih.gov
Optimized Synthetic Pathways for this compound
The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction. This pathway involves the reaction of a Grignard reagent, prepared from 2-bromo-4-fluorobenzyl bromide, with an N-protected piperidin-4-one.
The key steps in this optimized pathway are:
Formation of the Grignard Reagent: 2-Bromo-4-fluorobenzyl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 2-bromo-4-fluorobenzylmagnesium bromide. libretexts.org
Nucleophilic Addition: The freshly prepared Grignard reagent is then added to a solution of N-protected piperidin-4-one. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidin-4-one.
Aqueous Workup and Deprotection: The reaction is quenched with an aqueous acid solution, which protonates the resulting alkoxide to yield the tertiary alcohol. If a protecting group like Boc is used, it can often be removed concurrently during the acidic workup or in a subsequent step.
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | 2-Bromo-4-fluorobenzyl bromide, Magnesium | Anhydrous diethyl ether or THF | 2-Bromo-4-fluorobenzylmagnesium bromide |
| 2 | 2-Bromo-4-fluorobenzylmagnesium bromide, N-Boc-piperidin-4-one | Anhydrous ether solvent, low temperature | Magnesium alkoxide intermediate |
| 3 | Magnesium alkoxide intermediate | Aqueous acid (e.g., NH4Cl, then HCl) | This compound |
This approach is highly efficient for constructing the carbon-carbon bond between the benzyl and piperidine moieties.
Stereoselective Synthesis Approaches
Achieving stereocontrol in the synthesis of substituted piperidin-4-ols is a significant area of research. While the target compound itself is achiral, the introduction of additional substituents on the piperidine ring would create stereocenters, necessitating stereoselective methods.
A powerful one-pot synthesis for substituted piperidin-4-ols that proceeds with high diastereoselectivity involves a sequence of a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.govthieme-connect.com This method starts from N-homopropargyl amides and allows for the construction of the piperidine ring with excellent control over the relative stereochemistry of the substituents. Although not directly applied to the synthesis of this compound in the literature, this methodology represents a state-of-the-art approach for creating structurally related and complex piperidin-4-ols.
Enantioselective Synthesis Pathways
For the synthesis of chiral analogs of this compound, enantioselective methods are required. Several strategies have been developed for the enantioselective synthesis of chiral piperidines.
One notable approach utilizes phenylglycinol-derived oxazolopiperidone lactams as chiral building blocks. nih.govresearchgate.net These lactams are available in both enantiomeric forms and allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. This methodology provides a versatile platform for accessing a wide array of enantiopure polysubstituted piperidines.
Another strategy involves the asymmetric synthesis of piperidines through catalytic methods. For instance, a copper-catalyzed asymmetric cyclizative aminoboration has been shown to produce chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov Such catalytic asymmetric methods are highly desirable as they can generate chirality efficiently from achiral starting materials.
Investigation of Reaction Mechanisms for Key Synthetic Steps
The primary synthetic route to this compound relies on the Grignard reaction, a cornerstone of organic synthesis. The mechanism involves the nucleophilic attack of the carbanionic center of the 2-bromo-4-fluorobenzylmagnesium bromide on the electrophilic carbonyl carbon of piperidin-4-one. This forms a new carbon-carbon bond and a tetracoordinate magnesium alkoxide intermediate. Subsequent protonation during aqueous workup yields the final tertiary alcohol product.
For the more advanced stereoselective synthesis involving gold catalysis, the proposed mechanism is a multi-step cascade. thieme-connect.com It begins with the gold-catalyzed 6-endo-dig cyclization of the N-homopropargyl amide onto the alkyne, forming a cyclic imidate intermediate. This is followed by a chemoselective reduction of the imidate with a reagent like catecholborane. The resulting α-amino ether is unstable and undergoes a spontaneous aza-Ferrier rearrangement to furnish a piperidin-4-one intermediate, which is then further reduced in situ to the final piperidin-4-ol product. The high diastereoselectivity is established during the initial ring-forming cyclization.
Exploration of Analog Synthesis via Structural Modifications
The structure of this compound offers several avenues for the synthesis of analogs through structural modifications.
Modifications of the Bromo-Fluorobenzyl Moiety
The bromo-fluorobenzyl moiety is particularly amenable to modification, primarily at the bromine-substituted position. The bromine atom serves as a versatile functional handle for various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl and vinyl substituents in place of the bromine atom.
Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl groups.
Buchwald-Hartwig Amination: This reaction can be used to form carbon-nitrogen bonds, introducing various amine functionalities.
Stille Coupling: This allows for the introduction of alkyl, vinyl, or aryl groups from organostannane reagents.
These transformations enable the synthesis of a diverse library of analogs with modified electronic and steric properties on the benzyl ring, which can be valuable for structure-activity relationship studies in medicinal chemistry.
| Reaction Type | Coupling Partner | Reagents/Catalyst | Resulting Modification |
| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), base | Biphenyl derivative |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne derivative |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | N-Aryl derivative |
| Stille Coupling | Organostannane | Pd catalyst | Aryl-alkyl/vinyl/aryl derivative |
By employing these synthetic strategies, a wide range of analogs of this compound can be systematically prepared, allowing for a thorough exploration of its chemical space.
Substitutions on the Piperidine Ring System
The piperidine ring system of this compound offers a site for various chemical modifications, most notably at the nitrogen atom. N-alkylation is a common strategy to introduce diverse substituents, which can significantly influence the molecule's physicochemical properties and biological activity.
N-Alkylation Reactions:
The secondary amine of the piperidine ring is nucleophilic and can readily undergo alkylation with various alkylating agents. The general reaction involves the treatment of this compound with an alkyl halide (R-X, where X = Cl, Br, I) or a sulfonate ester (R-OSO₂R') in the presence of a base. The choice of base and solvent is critical to ensure high yields and prevent side reactions. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or sodium hydride (NaH) in solvents like acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).
For instance, the reaction with methyl iodide would yield the N-methyl derivative, while reaction with benzyl bromide would introduce a benzyl group. The general scheme for N-alkylation is depicted below:
Reaction Scheme: this compound + R-X → N-Alkyl-4-(2-bromo-4-fluorobenzyl)piperidin-4-ol
The reaction conditions can be tailored to accommodate a wide range of alkylating agents, leading to a library of N-substituted derivatives. The following table summarizes representative N-alkylation reactions.
| Alkylating Agent | Base | Solvent | Product |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 1-Methyl-4-(2-bromo-4-fluorobenzyl)piperidin-4-ol |
| Ethyl Bromide | Et₃N | DMF | 1-Ethyl-4-(2-bromo-4-fluorobenzyl)piperidin-4-ol |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 1-Benzyl-4-(2-bromo-4-fluorobenzyl)piperidin-4-ol |
| Propargyl Bromide | NaH | THF | 1-(Prop-2-yn-1-yl)-4-(2-bromo-4-fluorobenzyl)piperidin-4-ol |
Reductive Amination:
Another versatile method for introducing substituents at the nitrogen atom is reductive amination. This two-step, one-pot reaction involves the initial formation of an iminium ion by reacting the secondary amine with an aldehyde or a ketone, followed by reduction with a suitable reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is particularly useful for introducing more complex alkyl groups.
Reaction Scheme: this compound + RCHO → [Iminium Intermediate] --(Reducing Agent)--> N-Alkyl-4-(2-bromo-4-fluorobenzyl)piperidin-4-ol
| Aldehyde/Ketone | Reducing Agent | Product |
| Formaldehyde | NaBH(OAc)₃ | 1-Methyl-4-(2-bromo-4-fluorobenzyl)piperidin-4-ol |
| Acetaldehyde | NaBH(OAc)₃ | 1-Ethyl-4-(2-bromo-4-fluorobenzyl)piperidin-4-ol |
| Acetone | NaBH₃CN | 1-Isopropyl-4-(2-bromo-4-fluorobenzyl)piperidin-4-ol |
| Cyclohexanone | NaBH₃CN | 1-Cyclohexyl-4-(2-bromo-4-fluorobenzyl)piperidin-4-ol |
Derivatization at the Hydroxyl Group
The tertiary hydroxyl group at the C4 position of the piperidine ring is another key site for derivatization. Common transformations include acylation to form esters and etherification to form ethers.
O-Acylation:
The esterification of the tertiary alcohol can be achieved by reacting this compound with an acylating agent such as an acyl chloride (RCOCl) or a carboxylic anhydride (B1165640) ((RCO)₂O). These reactions are typically carried out in the presence of a base like pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct. For sterically hindered tertiary alcohols, the use of a more potent acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be necessary.
Reaction Scheme: this compound + RCOCl → 4-(2-Bromo-4-fluorobenzyl)piperidin-4-yl acetate (B1210297)
| Acylating Agent | Base/Catalyst | Product |
| Acetyl Chloride | Pyridine | 4-(2-Bromo-4-fluorobenzyl)piperidin-4-yl acetate |
| Propionyl Chloride | Triethylamine | 4-(2-Bromo-4-fluorobenzyl)piperidin-4-yl propionate |
| Benzoyl Chloride | Pyridine, DMAP | 4-(2-Bromo-4-fluorobenzyl)piperidin-4-yl benzoate |
| Acetic Anhydride | Pyridine | 4-(2-Bromo-4-fluorobenzyl)piperidin-4-yl acetate |
Etherification:
The formation of ethers from tertiary alcohols can be more challenging due to the steric hindrance and the potential for elimination side reactions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alcohols. However, under acidic conditions, the alcohol can be protonated to form a good leaving group (water), which can then be displaced by another alcohol molecule or react with an alkene.
A more reliable method for the etherification of tertiary alcohols is the reaction with an alkyl halide in the presence of a strong base that can deprotonate the alcohol, such as sodium hydride, in a polar aprotic solvent.
Reaction Scheme: this compound + R-X --(Base)--> 4-Alkoxy-4-(2-bromo-4-fluorobenzyl)piperidine
| Alkyl Halide | Base | Product |
| Methyl Iodide | NaH | 4-Methoxy-4-(2-bromo-4-fluorobenzyl)piperidine |
| Ethyl Iodide | NaH | 4-Ethoxy-4-(2-bromo-4-fluorobenzyl)piperidine |
| Benzyl Bromide | NaH | 4-(Benzyloxy)-4-(2-bromo-4-fluorobenzyl)piperidine |
Advanced Structural Characterization and Conformational Analysis
Conformational Landscape and Dynamic Behavior in Solution
NMR-Based Conformational Studies (e.g., NOESY, ROESY)
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful methods for determining the spatial proximity of atoms within a molecule. These experiments are instrumental in confirming the conformational preferences of the piperidine (B6355638) ring and the relative orientation of its substituents.
In the case of 4-(2-bromo-4-fluorobenzyl)piperidin-4-ol, the piperidine ring is expected to adopt a chair conformation. The key conformational question pertains to the axial or equatorial orientation of the 2-bromo-4-fluorobenzyl group and the hydroxyl group. Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer to occupy the equatorial position to minimize steric strain. ias.ac.in
A hypothetical NOESY or ROESY spectrum would be expected to show correlations that help in assigning the stereochemistry. For instance, if the 2-bromo-4-fluorobenzyl group is in an equatorial position, NOE cross-peaks would be observed between its benzylic protons and the equatorial protons at the C3 and C5 positions of the piperidine ring. Conversely, an axial orientation would result in NOEs between the benzylic protons and the axial protons at C3 and C5.
The analysis of proton-proton coupling constants (³JHH) from a high-resolution ¹H NMR spectrum can also provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the ring's conformation. For a chair conformation, large coupling constants (typically 10-13 Hz) are observed between axial-axial protons, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions.
Table 1: Hypothetical ¹H NMR Data for the Chair Conformation of this compound
| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) | Inferred Orientation |
| H-2ax, H-6ax | ~3.10 | J(Hax, Heq) = ~12, J(Hax, Hax) = ~11 | Axial |
| H-2eq, H-6eq | ~2.85 | J(Heq, Hax) = ~12, J(Heq, Heq) = ~3 | Equatorial |
| H-3ax, H-5ax | ~1.70 | J(Hax, Hax) = ~11, J(Hax, Heq) = ~4 | Axial |
| H-3eq, H-5eq | ~1.95 | J(Heq, Hax) = ~4, J(Heq, Heq) = ~3 | Equatorial |
| Benzyl-CH₂ | ~2.90 | - | |
| Aromatic-H | ~7.0-7.5 | - |
Note: This data is illustrative and based on typical values for substituted piperidines.
Computational Modeling of Conformational Preferences
In conjunction with experimental data, computational modeling serves as a powerful tool for predicting and understanding the conformational landscape of molecules. Methods such as Density Functional Theory (DFT) can be employed to calculate the relative energies of different conformers and to predict their geometric parameters. nih.gov
For this compound, computational studies would typically involve geometry optimization of possible chair conformations, as well as boat and twist-boat conformations, to identify the global minimum energy structure. The calculations would likely confirm that the chair conformation is significantly more stable than the alternative ring conformations. ias.ac.in
The primary focus of such a study would be to determine the energetic preference for the axial versus equatorial placement of the 2-bromo-4-fluorobenzyl and hydroxyl groups at the C4 position. It is generally anticipated that the conformation with the bulky 2-bromo-4-fluorobenzyl group in the equatorial position would be the most stable due to the avoidance of 1,3-diaxial steric interactions. The smaller hydroxyl group would then occupy the axial position.
Table 2: Hypothetical Relative Energies of this compound Conformers from Computational Modeling
| Conformer | Substituent Orientation (Benzyl, OH) | Relative Energy (kcal/mol) |
| Chair 1 | Equatorial, Axial | 0.00 |
| Chair 2 | Axial, Equatorial | +3.5 |
| Twist-Boat | - | +5.8 |
| Boat | - | +7.2 |
Note: These energy values are hypothetical and serve to illustrate the expected trend in conformational stability.
Computational Chemistry and in Silico Approaches to 4 2 Bromo 4 Fluorobenzyl Piperidin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like 4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol, DFT calculations would be employed to determine the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. heighpubs.org A smaller energy gap generally suggests higher reactivity. In the context of this compound, the electron-withdrawing effects of the bromine and fluorine atoms on the benzyl (B1604629) ring would likely influence the energy levels of these orbitals.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively low | Indicates moderate electron-donating capability. |
| LUMO Energy | Relatively low | Suggests a capacity to accept electrons. |
| HOMO-LUMO Gap | Moderate | Implies a balance of stability and reactivity. |
| HOMO Distribution | Likely localized on the piperidine (B6355638) ring and hydroxyl group. | Indicates regions susceptible to electrophilic attack. |
| LUMO Distribution | Likely distributed across the bromofluorobenzyl moiety. | Indicates regions susceptible to nucleophilic attack. |
This table is illustrative and based on general principles of organic electronics.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins. The ESP map would highlight regions of positive, negative, and neutral potential.
For this compound, it is anticipated that the oxygen of the hydroxyl group and the fluorine atom would exhibit negative electrostatic potential, making them potential hydrogen bond acceptors. The hydrogen of the hydroxyl group and the amine proton (if protonated) would show positive potential, acting as hydrogen bond donors. The bromine atom, with its polarizability, could also participate in halogen bonding.
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule such as this compound, MD simulations would be essential to explore its conformational landscape. The piperidine ring can adopt various chair and boat conformations, and the orientation of the benzyl group is also variable.
Understanding the preferred conformations is critical, as the three-dimensional shape of a molecule is a key determinant of its biological activity. nih.gov Furthermore, if a potential protein target is identified, MD simulations can be used to model the binding process, providing insights into the stability of the ligand-protein complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. nih.gov
In Silico Prediction of Potential Biological Targets and Pathways
In silico techniques are instrumental in the early stages of drug discovery for identifying potential biological targets and predicting a compound's mechanism of action. nih.gov
Ligand-based virtual screening relies on the principle that molecules with similar structures often exhibit similar biological activities. Pharmacophore modeling is a key technique in this area. researchgate.netresearchgate.net A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.
For this compound, a pharmacophore model would be constructed based on its key chemical features: a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (hydroxyl oxygen, fluorine), a hydrophobic aromatic ring, and a positive ionizable feature (the piperidine nitrogen). This model could then be used to screen databases of known bioactive compounds to identify molecules with similar pharmacophoric features, thereby suggesting potential biological targets. The piperidin-4-one core, a related structure, is recognized as a versatile pharmacophore in medicinal chemistry. nih.govsemanticscholar.org
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Description | Potential Role in Binding |
| Hydrogen Bond Donor | The hydroxyl (-OH) group. | Interaction with acceptor groups on a target protein. |
| Hydrogen Bond Acceptor | The oxygen of the hydroxyl group and the fluorine atom. | Interaction with donor groups on a target protein. |
| Aromatic Ring | The 2-bromo-4-fluorobenzyl group. | π-π stacking or hydrophobic interactions. |
| Positive Ionizable Center | The piperidine nitrogen (at physiological pH). | Ionic interactions with acidic residues. |
| Halogen Bond Donor | The bromine atom. | Interaction with nucleophilic regions of a target. |
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target, typically a protein, to design and optimize ligands. nih.gov If a potential target for piperidine derivatives is known, the crystal structure of that protein can be used for molecular docking studies.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking simulations of this compound into the active site of a relevant protein would allow for the evaluation of its binding affinity and the identification of key amino acid residues involved in the interaction. This information is invaluable for guiding the synthesis of more potent and selective analogs. The piperidine scaffold is a common motif in many approved drugs, highlighting its importance in drug design. enamine.netacs.orgnih.gov
Predictive Modeling for Structure-Activity Relationships (SAR)
Predictive modeling for Structure-Activity Relationships (SAR) plays a pivotal role in contemporary drug discovery and computational chemistry. By establishing a correlation between the chemical structure of a compound and its biological activity, these models facilitate the rational design of more potent and selective molecules. mdpi.com For novel compounds such as this compound, where extensive empirical data may be limited, in silico predictive modeling offers a valuable approach to guide synthesis and testing priorities. These computational techniques are instrumental in identifying key structural motifs and physicochemical properties that govern the compound's interaction with a biological target. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in this domain. mdpi.com QSAR models are mathematical equations that relate variations in the biological activity of a series of compounds to changes in their molecular features, which are quantified by molecular descriptors. mdpi.com These descriptors can encode a wide range of properties, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) characteristics of the molecules. mdpi.comresearchgate.net The development of a robust QSAR model involves several key stages: the careful selection of a training set of molecules with known activities, the calculation of relevant molecular descriptors, the generation of a statistically significant model using methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation to ensure the model's predictive power for new, untested compounds. nih.govresearchgate.net
For a class of compounds like substituted benzylpiperidinols, a QSAR study would systematically explore how different substituents on the benzyl and piperidine rings influence a specific biological activity. For instance, the bromine and fluorine atoms on the benzyl group of this compound contribute significantly to its electronic and steric profile. A predictive model could quantify the impact of these halogens and predict the activity of analogs with different substitution patterns.
To illustrate the potential insights from a predictive SAR model for compounds related to this compound, consider the following hypothetical data table. This table showcases how variations in substituents at the R1 and R2 positions of a generalized benzylpiperidin-4-ol scaffold could be correlated with inhibitory activity (pIC50) and how a QSAR model might predict this activity.
| Compound | R1 (ortho-position) | R2 (para-position) | Experimental pIC50 | Predicted pIC50 | Key Descriptors Influencing Prediction |
|---|---|---|---|---|---|
| Analog 1 | H | H | 5.2 | 5.3 | Low lipophilicity, minimal steric hindrance |
| Analog 2 | Cl | H | 5.8 | 5.7 | Increased electronegativity and steric bulk at R1 |
| Analog 3 | H | F | 6.1 | 6.0 | High electronegativity at R2, favorable for polar interactions |
| This compound | Br | F | 6.5 | 6.6 | Optimal balance of steric bulk (Br) and electronegativity (F) |
| Analog 4 | CH3 | F | 6.3 | 6.2 | Moderate steric bulk and high electronegativity |
| Analog 5 | Br | NO2 | 5.9 | 5.8 | Strong electron-withdrawing group at R2, potentially unfavorable |
This hypothetical QSAR model would suggest that a combination of a bulky, moderately lipophilic group at the ortho-position (R1) and a small, highly electronegative group at the para-position (R2) is beneficial for activity. Such a model provides a quantitative framework for understanding the SAR of this chemical series and for prioritizing the synthesis of novel analogs with potentially improved potency.
Further advancing predictive modeling, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional perspective on SAR. frontiersin.org These methods require the structural alignment of the molecules in the dataset and generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. scispace.comnih.gov For this compound, a CoMFA or CoMSIA model could reveal, for example, that a bulky substituent at the 2-position of the benzyl ring is sterically favored in a specific region of the target's binding site, while an electronegative group at the 4-position is electrostatically advantageous.
The insights gained from such predictive models are invaluable for lead optimization. They allow computational chemists to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological evaluation, thereby accelerating the drug discovery process. mdpi.com The application of these in silico techniques to this compound and its analogs would enable a more focused and efficient exploration of its therapeutic potential.
Biochemical and Cellular Pharmacology of 4 2 Bromo 4 Fluorobenzyl Piperidin 4 Ol
In Vitro Screening for Receptor Binding Affinity
No publicly available data from in vitro screening assays exists for 4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol. Such studies are essential for identifying the specific protein receptors to which a compound binds and for quantifying the strength of that interaction.
Radioligand Binding Assays
There are no published results from radioligand binding assays for this compound. This type of assay is a standard method to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. The results are typically reported as an inhibition constant (Ki) or a half-maximal inhibitory concentration (IC50).
Fluorescence Polarization Assays
Information regarding the use of fluorescence polarization assays to evaluate the binding of this compound to any biological target is not available in the scientific literature. This technique measures changes in the polarization of fluorescent light to determine binding events between a small molecule and a larger protein target in solution.
Enzymatic Inhibition Studies
There is no available research detailing the effects of this compound on the activity of any enzymes. Enzymatic inhibition studies are crucial for understanding a compound's potential to modulate the function of enzymes involved in various physiological and pathological processes.
Kinetic Analysis of Enzyme-Compound Interactions
No data from kinetic analyses of the interaction between this compound and any enzyme have been published. Such studies would provide insights into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).
Mechanism-Based Inhibition Investigations
There is no evidence in the literature of any investigations into whether this compound acts as a mechanism-based inhibitor of any enzyme. These studies are important for identifying compounds that are transformed by the target enzyme into a reactive species that then irreversibly inactivates the enzyme.
Cellular Assays for Functional Activity
No studies describing the functional activity of this compound in cellular assays have been found. Cellular assays are critical for determining the biological effect of a compound on intact cells, providing information on its efficacy as an agonist, antagonist, or modulator of cellular pathways.
Reporter Gene Assays for Receptor Activation/Inhibition
No studies utilizing reporter gene assays to evaluate the effect of this compound on receptor activation or inhibition are publicly available.
Calcium Mobilization and Second Messenger Pathway Modulation
There is no available research on the impact of this compound on intracellular calcium mobilization or the modulation of second messenger pathways.
Cell Viability and Proliferation Studies (Excluding Cytotoxicity for Safety)
No studies on the effects of this compound on cell viability or proliferation have been reported in the scientific literature.
Mechanism of Action Elucidation at the Molecular Level
Protein-Compound Co-crystallization and Structural Analysis
There are no publicly available records of co-crystallization experiments or structural analyses of this compound in complex with any protein target.
Site-Directed Mutagenesis to Identify Key Residues
No site-directed mutagenesis studies have been published that identify key amino acid residues involved in the molecular recognition of this compound by a protein target.
Preclinical Biological Evaluation of 4 2 Bromo 4 Fluorobenzyl Piperidin 4 Ol in Non Human Models
In Vivo Pharmacological Profiling in Rodent Models
No data is available on the in vivo pharmacological effects of 4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol in rodent models.
Behavioral Assays (e.g., locomotor activity, anxiety-related behaviors)
There are no published studies detailing the effects of this compound on locomotor activity or in assays of anxiety-related behaviors.
Pain Models (e.g., thermal, mechanical allodynia)
Information regarding the analgesic or anti-nociceptive properties of this compound in established pain models is not available in the current body of scientific literature.
Inflammation Models (e.g., paw edema)
There is no available research on the anti-inflammatory potential of this specific compound in preclinical inflammation models.
Pharmacokinetic (PK) Studies in Preclinical Species
No pharmacokinetic data for this compound in any preclinical species has been publicly reported.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
The ADME profile of this compound has not been characterized.
Bioavailability and Half-Life Determination
There are no available data on the bioavailability or elimination half-life of this compound in preclinical models.
Pharmacodynamic (PD) Biomarker Assessment in Animal Models
Pharmacodynamic biomarkers are crucial in preclinical research to provide evidence of a drug's biological activity and its interaction with the intended target. These markers can be molecular, cellular, or physiological changes that occur in response to the drug. For a novel compound like this compound, researchers would typically identify and validate relevant biomarkers in animal models, such as rodents or non-human primates.
The assessment would involve measuring changes in the levels or activity of these biomarkers in tissues or biofluids following administration of the compound. This data helps to establish a dose-response relationship and to understand the compound's mechanism of action. However, no specific studies detailing the identification or measurement of pharmacodynamic biomarkers for this compound in any animal models have been published.
Investigation of Target Engagement in Vivo
Target engagement studies are essential to confirm that a drug candidate interacts with its intended molecular target within a living organism. nih.gov This is a critical step to bridge the gap between in vitro potency and in vivo efficacy. nih.gov Techniques such as positron emission tomography (PET) imaging with a radiolabeled version of the compound or a competing ligand, or ex vivo analysis of tissues to measure target occupancy, are commonly employed. nih.gov
These investigations provide direct evidence that the compound reaches its target in the relevant tissues and binds with sufficient affinity and duration to elicit a biological effect. The data generated is vital for optimizing the dosing regimen and for interpreting efficacy and toxicology findings. As with pharmacodynamic data, there is no publicly available research that describes the in vivo target engagement of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of piperidine-based compounds can be significantly influenced by the nature and position of substituents on both the benzyl (B1604629) and piperidine (B6355638) rings.
Halogen atoms, such as the bromine and fluorine present in 4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol, play a pivotal role in modulating the potency and selectivity of bioactive molecules. Studies on analogous benzylpiperidine derivatives have shown that the type of halogen and its position on the phenyl ring can drastically alter biological activity.
For instance, in a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones designed as cholinesterase inhibitors, the inhibitory activity against acetylcholinesterase (AChE) was found to be influenced by the nature of the halogen substituent, with the order of potency being –Br > –Cl > –F. nih.gov This suggests that bromine and chlorine may form favorable halogen bonds with amino acid residues within the biological target, an interaction that fluorine is less capable of forming. nih.gov The presence of both a bromine and a fluorine atom in this compound suggests a carefully optimized substitution pattern to maximize potency, potentially through a combination of electronic and steric effects, as well as specific interactions like halogen bonding.
The 4-fluoro substitution is a common strategy in medicinal chemistry. In the context of GluN2B receptor ligands, the replacement of a benzylpiperidine moiety with fluorinated ω-phenylalkylamino groups has been explored to develop novel ligands. nih.gov This highlights the interest in fluorine substitution for its ability to alter physicochemical properties and potentially improve metabolic stability.
| Halogen Substituent | Observed Effect on Potency (in related series) | Potential Rationale |
|---|---|---|
| Bromine (Br) | Higher potency compared to Chlorine and Fluorine in some cholinesterase inhibitors. nih.gov | Ability to form halogen bonds with the target protein. nih.gov |
| Chlorine (Cl) | Intermediate potency in the same cholinesterase inhibitor series. nih.gov | Potential for halogen bonding. nih.gov |
| Fluorine (F) | Lower potency in the cholinesterase inhibitor series, but often used to improve metabolic stability and alter physicochemical properties. nih.govnih.gov | Less likely to form halogen bonds; strong C-F bond can block metabolic pathways. nih.govchemrxiv.org |
The basicity of the piperidine nitrogen is a crucial determinant of the pharmacological profile of this class of compounds. This nitrogen atom is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding sites of target proteins.
In studies of 4-substituted piperidine and piperazine (B1678402) derivatives as opioid receptor ligands, modifications to the piperidine core and its nitrogen substituent were shown to significantly impact binding affinity and efficacy at both µ (MOR) and δ (DOR) opioid receptors. nih.govnih.gov Similarly, for sigma (σ) receptor ligands, systematic modifications of the aralkyl moiety on the piperidine nitrogen of 4-benzylpiperidine (B145979) derivatives led to a wide range of affinities and selectivities for σ1 and σ2 subtypes. nih.gov These findings underscore the importance of the electronic environment and steric bulk around the piperidine nitrogen in defining the interaction with the target receptor. For this compound, the unsubstituted piperidine nitrogen suggests it is available for protonation and key ionic interactions.
Design and Synthesis of SAR-Driven Analogues
The synthesis of analogs of this compound would likely be guided by the SAR principles discussed. For instance, new derivatives could be synthesized to explore the effects of different halogen substitutions on the benzyl ring or to introduce various substituents on the piperidine nitrogen.
The synthesis of related structures has been reported in the literature. For example, the design and synthesis of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine-based derivatives as anti-tubulin agents involved the addition of various amino groups to a brominated benzylpiperidine scaffold. nih.govresearchgate.net Such synthetic strategies could be adapted to generate a library of analogs of this compound to further probe the SAR and optimize for a desired biological activity.
Ligand Efficiency and Lipophilic Efficiency Metrics
Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for assessing the quality of a compound. LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LLE links potency to lipophilicity (logP or logD).
In a study of aminoethyl-substituted piperidine derivatives as σ1 receptor ligands, novel compounds were designed with the aim of improving their lipophilic ligand efficiency. nih.gov Some of the synthesized piperidines exhibited considerably higher LLE values than the lead compounds, indicating a more favorable balance between potency and lipophilicity. nih.gov For a compound like this compound, calculating these efficiency metrics would be crucial in evaluating its potential as a drug candidate and in guiding the optimization of its structure to achieve a better balance of properties. Generally, a higher LLE is desirable, as it suggests that the compound's potency is not solely driven by increasing lipophilicity, which can often lead to undesirable properties such as poor solubility and non-specific toxicity. sciforschenonline.org
| Metric | Definition | Significance in Drug Design |
|---|---|---|
| Ligand Efficiency (LE) | Binding affinity per heavy atom. | Measures the binding energy contributed by each non-hydrogen atom, guiding the selection of fragments and the optimization of leads. |
| Lipophilic Efficiency (LLE) | The difference between pIC50 (or pKi) and logP (or logD). nih.gov | Assesses the balance between potency and lipophilicity, helping to avoid "molecular obesity" and the associated risks of poor pharmacokinetic properties and toxicity. sciforschenonline.org |
Analytical Method Development for Research Applications of 4 2 Bromo 4 Fluorobenzyl Piperidin 4 Ol
Chromatographic Techniques for Purity Assessment and Quantification in Complex Matrices
Chromatography is an indispensable tool for separating 4-(2-bromo-4-fluorobenzyl)piperidin-4-ol from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
Given its molecular weight and polarity, High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. A reverse-phase method is typically favored for compounds of this nature.
Method development begins with the selection of an appropriate stationary phase. Due to the compound's aromatic and moderately polar nature, a C18 (octadecylsilyl) column is a common starting point, offering excellent hydrophobic retention. phenomenex.combme.hu For potentially challenging separations involving closely related isomers, a phenyl-hexyl or pentafluorophenyl (PFP) phase could provide alternative selectivity through π-π interactions. chromatographyonline.comchromforum.org
The mobile phase composition is critical for achieving optimal resolution and peak shape. A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally employed. The acidic buffer helps to ensure consistent ionization of the basic piperidine (B6355638) nitrogen, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred over methanol (B129727) for its lower viscosity and stronger elution strength for many organic compounds.
Detection is typically performed using a UV-Vis detector. The bromo-fluorobenzyl moiety contains a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax), determined by scanning a standard solution, is used for monitoring to maximize sensitivity. For this compound, a λmax is anticipated in the range of 254-270 nm, characteristic of substituted benzene (B151609) rings.
A systematic approach to optimizing the separation is crucial. The following table illustrates a hypothetical optimization of the mobile phase gradient.
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 30-70% B in 10 min | 40-60% B in 10 min | 35-55% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 260 nm | 260 nm | 260 nm |
| Retention Time (min) | 8.5 | 6.2 | 10.3 |
| Resolution (from nearest impurity) | 1.4 | 1.1 | 2.1 |
Based on this hypothetical data, Condition C provides the best resolution between the main peak and its closest impurity, making it the most suitable method for accurate purity assessment.
Gas Chromatography (GC) for Volatile Byproducts
While this compound itself is not suitable for direct GC analysis due to its low volatility and potential for thermal degradation, GC is an excellent tool for identifying and quantifying volatile byproducts or residual solvents from its synthesis. nih.gov A static headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) is standard for residual solvent analysis. chromatographyonline.comchemistryworld.com
For this analysis, a sample of the compound is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide) in a sealed vial and heated. This allows any volatile compounds to partition into the gas phase (headspace), which is then injected into the GC. The separation is typically achieved on a column with a mid-polarity stationary phase, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase, which provides good resolution for a wide range of common organic solvents. chromatographyonline.com
The following table presents hypothetical retention times for potential residual solvents from the synthesis process.
| Compound | Retention Time (min) |
|---|---|
| Methanol | 3.5 |
| Ethyl Acetate | 5.8 |
| Tetrahydrofuran (B95107) | 6.2 |
| Toluene | 8.9 |
| Pyridine (B92270) | 9.5 |
Mass Spectrometry (MS) for Metabolite Identification and Trace Analysis
Mass spectrometry is a powerful technique that provides information about the molecular weight and structure of a compound. It is particularly valuable for confirming the identity of synthesized molecules and for identifying metabolites in research studies.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound. measurlabs.comnih.gov This technique can differentiate between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the compound's identity. uky.eduoup.com The sample is typically introduced via direct infusion or after separation by LC, and ionization is achieved using techniques like electrospray ionization (ESI).
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅BrFNO |
| Ion Type | [M+H]⁺ |
| Calculated Exact Mass | 288.0397 |
| Measured Exact Mass | 288.0395 |
| Mass Error (ppm) | -0.7 |
The low mass error in this hypothetical example provides strong evidence for the assigned molecular formula.
LC-MS/MS for Quantitation in Biological Samples (Non-Clinical)
For quantifying this compound in complex biological matrices like plasma or tissue homogenates (for non-clinical research purposes), liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. chromatographytoday.com
Method development involves optimizing both the chromatographic separation and the mass spectrometric detection. An HPLC method similar to the one described in section 8.1.1 is used to separate the analyte from matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process is highly specific and significantly reduces background noise.
Sample preparation is a critical step to remove proteins and other interferences. biotage.com Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netchromatographyonline.com
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive ESI |
| Precursor Ion (m/z) | 288.0 |
| Product Ion (m/z) | 189.1 |
| Collision Energy (eV) | 25 |
| Dwell Time (ms) | 100 |
Spectrophotometric Methods for Concentration Determination
For rapid concentration determination of purified this compound in a simple solvent system, UV-Visible spectrophotometry is a straightforward and cost-effective method. longdom.org This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. libretexts.org
The first step is to determine the wavelength of maximum absorbance (λmax) by recording a UV spectrum of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol). A calibration curve is then constructed by measuring the absorbance of a series of solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
| Concentration (mg/L) | Absorbance |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.451 |
| 8.0 | 0.608 |
| 10.0 | 0.755 |
Resulting Calibration Equation: Absorbance = 0.0754 * Concentration + 0.0012 (R² = 0.9998)
This method is best suited for pure samples, as any impurities that also absorb at the analytical wavelength will interfere with the measurement.
Potential Therapeutic and Research Applications Conceptual, Non Clinical
Role as a Pharmacological Tool for Receptor Characterization
Pharmacological tool compounds are indispensable for dissecting complex biological pathways and validating new drug targets. An ideal tool is potent, selective, and well-characterized, allowing researchers to probe the function of a specific protein with high confidence. Given that many piperidine (B6355638) derivatives exhibit affinity for various receptors, 4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol could conceptually be developed into such a tool. nih.govresearchgate.net
The process would involve screening the compound against a panel of receptors to identify a primary target. For instance, substituted benzylpiperidine structures are known to interact with sigma receptors and serotonin (B10506) transporters. nih.govnih.gov If this compound were found to bind with high affinity to a specific receptor subtype, it could be used in a variety of in vitro assays.
Key applications as a pharmacological tool include:
Competitive Binding Assays: By competing with a radiolabeled ligand, the compound could be used to determine the binding affinity of other, novel compounds at the same receptor. This is fundamental to characterizing the pharmacology of a receptor and the structure-activity relationships (SAR) of a new chemical series.
Receptor Mapping: The specific substitutions on the benzyl (B1604629) ring—a bromine atom at the 2-position and a fluorine atom at the 4-position—provide distinct electronic and steric properties. These can be used to infer the topology of the receptor's binding pocket. For example, the presence of a halogen may indicate a hydrophobic pocket or a site for halogen bonding.
Functional Assays: In cellular systems expressing the target receptor, the compound could be used to determine whether it acts as an agonist, antagonist, or inverse agonist, thereby helping to elucidate the functional role of the receptor in cellular signaling pathways.
The value of a compound like this compound as a pharmacological tool is directly related to its selectivity. High selectivity for one receptor over others is crucial to ensure that the observed biological effects can be confidently attributed to the modulation of that specific target.
Application in Disease Model Research (Non-Human)
Should this compound demonstrate potent and selective activity at a biologically relevant target, it could become a valuable probe for studying the role of that target in various disease states using non-human models. For example, if the compound were found to be a potent antagonist of a receptor implicated in neuroinflammation, it could be used in rodent models of neurological disorders to investigate the therapeutic potential of blocking that receptor.
The insights gained from such studies are critical for target validation—the process of confirming that modulation of a specific biological target has a beneficial effect on a disease. This is a crucial step before committing to a full-fledged drug discovery program.
The table below illustrates a conceptual workflow for using a tool compound in disease model research.
| Phase | Objective | Example Non-Human Model | Data Generated |
| Target Engagement | To confirm the compound reaches and interacts with its target in vivo. | Healthy rodents | Brain tissue concentration, receptor occupancy. |
| Pharmacodynamic (PD) Study | To measure the biological effect of target engagement. | Healthy rodents | Changes in downstream biomarkers (e.g., neurotransmitter levels). |
| Efficacy Study | To assess the therapeutic potential of modulating the target. | Rodent model of a specific disease (e.g., induced neuroinflammation) | Reduction in disease-specific markers, improvement in behavioral outcomes. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Potential as a Lead Compound for Further Optimization
A "lead compound" is a chemical starting point for the process of drug development. It typically has some desirable biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable metabolic stability. The process of "lead optimization" involves iteratively modifying the chemical structure of the lead to improve these properties.
This compound possesses several features that make it an attractive lead compound. The piperidine core is a well-established and synthetically tractable scaffold. nih.gov The benzyl and hydroxyl groups provide multiple points for chemical modification. For instance, medicinal chemists could systematically alter the substitution pattern on the aromatic ring or replace the hydroxyl group with other functional groups to explore the structure-activity relationship.
The table below outlines a hypothetical lead optimization strategy starting from this compound.
| Modification Site | Potential Modification | Hypothesized Goal | Example Derivative |
| Benzyl Ring | Replace bromine with chlorine or methyl group. | Probe steric and electronic requirements of the binding pocket. | 4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol |
| Benzyl Ring | Remove the fluorine atom. | Assess the importance of the electron-withdrawing group. | 4-(2-Bromobenzyl)piperidin-4-ol |
| Piperidine Nitrogen | Add a small alkyl group (e.g., methyl). | Modulate basicity and explore potential new interactions. | 4-(2-Bromo-4-fluorobenzyl)-1-methylpiperidin-4-ol |
| 4-Position Hydroxyl | Convert to a methoxy (B1213986) ether or an ester. | Improve metabolic stability and alter hydrogen bonding capacity. | 4-(2-Bromo-4-fluorobenzyl)-4-methoxypiperidine |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Through such systematic modifications, a compound that initially shows modest activity could be transformed into a highly potent and selective preclinical candidate. The journey from a promising lead to a viable drug candidate is a cornerstone of pharmaceutical research.
Future Research Directions and Unexplored Avenues for 4 2 Bromo 4 Fluorobenzyl Piperidin 4 Ol
Advanced Synthetic Transformations and Derivatizations
Future research on 4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol could explore a variety of advanced synthetic transformations to create a library of novel derivatives. The existing piperidin-4-ol scaffold serves as a versatile starting point for chemical modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.
Key synthetic strategies could include:
N-Alkylation and N-Arylation: Introduction of diverse substituents on the piperidine (B6355638) nitrogen can significantly influence biological activity. Reactions with various alkyl halides, aryl halides (via Buchwald-Hartwig amination), or reductive amination with aldehydes and ketones could yield a wide array of derivatives.
Modification of the Hydroxyl Group: The tertiary alcohol can be a target for esterification, etherification, or replacement with other functional groups (e.g., fluorine, amines) through nucleophilic substitution reactions. These changes can alter the compound's hydrogen bonding capacity and lipophilicity.
Functionalization of the Aromatic Ring: The bromo and fluoro substituents on the benzyl (B1604629) group offer opportunities for cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This would allow for the introduction of new aryl, alkyl, or alkynyl groups, expanding the structural diversity of the molecule.
Stereoselective Synthesis: Developing stereoselective synthetic routes to obtain enantiomerically pure forms of derivatives with new chiral centers could be crucial, as different stereoisomers often exhibit distinct pharmacological profiles. nih.gov
Table 1: Potential Synthetic Transformations for Derivatization
| Transformation Type | Reagents and Conditions | Potential Outcome |
|---|---|---|
| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K2CO3), Solvent (e.g., DMF) | Introduction of diverse alkyl groups on the piperidine nitrogen. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base | Replacement of the bromine atom with various aryl or heteroaryl groups. |
| Etherification of -OH | NaH, R-X (Alkyl Halide) | Modification of polarity and hydrogen bonding capability. |
Exploration of Novel Biological Targets and Mechanisms
The piperidine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities. nih.govijnrd.org For this compound and its future derivatives, a broad screening approach against various biological targets could uncover novel therapeutic applications.
Potential areas for investigation include:
Central Nervous System (CNS) Targets: Piperidine derivatives are known to interact with various CNS receptors, such as opioid, sigma, and dopamine (B1211576) receptors. nih.gov Screening for activity at these targets could reveal potential for treating pain, neurodegenerative diseases, or psychiatric disorders.
Antimicrobial and Antiviral Activity: The structural motifs within the molecule suggest potential for antimicrobial or antiviral effects. researchgate.netresearchgate.net Screening against a panel of pathogenic bacteria, fungi, and viruses, including drug-resistant strains, is a promising avenue. nyxxb.cnnih.gov
Anticancer Properties: Many heterocyclic compounds, including those with piperidine rings, have shown antiproliferative activity against cancer cell lines. researchgate.net Investigating the cytotoxicity of the compound and its derivatives against various cancer cell lines and exploring mechanisms such as tubulin polymerization inhibition or cell cycle arrest could be fruitful. researchgate.net
Metabolic Disorders: Some piperidine derivatives have been investigated for their potential in treating metabolic diseases like diabetes. mdpi.com Exploring targets such as α-glucosidase or DPP-4 could be a valuable research direction. ijnrd.orgmdpi.com
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. jsr.org These computational tools can be integrated to accelerate the exploration and optimization of this compound as a drug candidate.
Applications of AI/ML could involve:
Predictive Modeling: ML algorithms can be trained on large datasets of known compounds to predict the physicochemical properties, biological activities, and potential toxicity of newly designed derivatives of this compound. mdpi.comnih.gov This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.
Target Identification and Validation: AI can analyze vast biological data, including genomics, proteomics, and clinical data, to identify and validate novel biological targets for the compound. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and known structure-activity relationships (SAR) for the piperidin-4-ol scaffold. nih.gov This can lead to the discovery of novel and highly potent drug candidates.
Optimization of Synthetic Routes: Machine learning can also be used to predict the outcomes of chemical reactions and suggest optimal synthetic pathways, making the derivatization process more efficient.
Table 2: Application of AI/ML in the Drug Discovery Cascade
| Stage | AI/ML Tool | Purpose |
|---|---|---|
| Hit Identification | Virtual Screening, Predictive Models | Identify initial compounds with desired activity from large virtual libraries. mdpi.com |
| Lead Optimization | QSAR Modeling, Generative Models | Predict and improve potency, selectivity, and ADMET properties of derivatives. nih.gov |
Development of Advanced Analytical Techniques for In Situ Monitoring
To fully understand the pharmacokinetic and pharmacodynamic profile of this compound and its metabolites, the development of advanced and sensitive analytical techniques is essential.
Future research should focus on:
High-Sensitivity Bioanalytical Methods: Developing and validating robust methods using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of the parent compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. mdpi.com
In Situ and Real-Time Monitoring: Exploring the use of techniques like surface plasmon resonance (SPR) or specialized biosensors to monitor the real-time interaction of the compound with its biological target. This can provide valuable data on binding kinetics and affinity.
Metabolite Identification: Utilizing high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and structurally elucidate the metabolites formed in vitro and in vivo. This is crucial for understanding the drug's metabolic fate and identifying any potentially active or toxic metabolites.
Spectroscopic Imaging: Advanced imaging techniques could potentially be developed to visualize the distribution of the compound within cells or tissues, providing insights into its site of action.
Expansion of Preclinical Efficacy Studies into Other Disease Models (Non-Human)
Assuming promising results from initial biological screenings, the next logical step is to expand preclinical efficacy studies into relevant non-human disease models. The choice of models will be dictated by the identified biological activity.
Potential preclinical models could include:
Animal Models of Neuropathic Pain: If analgesic properties are discovered, efficacy could be tested in models such as the Chung model (spinal nerve ligation) or the Bennett model (chronic constriction injury) in rodents.
Infectious Disease Models: For compounds showing significant antimicrobial activity, in vivo efficacy could be assessed in murine models of bacterial or fungal infection.
Oncology Xenograft Models: If anticancer activity is confirmed, the compound could be tested in mice bearing xenografts of human tumors to evaluate its ability to inhibit tumor growth.
Models of Metabolic Disease: For antidiabetic activity, models such as the streptozotocin-induced diabetic rat or genetically diabetic mouse models (e.g., db/db mice) would be appropriate.
A systematic approach to preclinical testing in these models will be critical to establish proof-of-concept and to justify further development of this compound or its derivatives as potential therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
